1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a pyridine-substituted thiazole ring linked via a urea bridge to a thiophene moiety. Such compounds are typically synthesized via condensation reactions involving thioureas or isocyanates, with structural variations tailored to optimize biological activity .
The pyridine-thiazole scaffold is known for electronic modulation, enhancing interactions with biological targets such as kinases or bacterial enzymes, while the thiophene moiety contributes to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-12(16-11-5-3-7-19-11)17-13-15-10(8-20-13)9-4-1-2-6-14-9/h1-8H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPXEMYSQHUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminothiazole with pyridine-2-carboxylic acid, followed by the introduction of a thiophene ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing thiazole and thiophene rings exhibit significant antimicrobial properties. A study evaluated the effectiveness of similar compounds against various bacterial strains, demonstrating promising results:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea | 0.25 | Staphylococcus aureus |
| Other Thiazole Derivative | 0.22 | Escherichia coli |
| Thiazole Analog | 0.20 | Pseudomonas aeruginosa |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .
Antitubercular Activity
A series of studies have focused on the antitubercular properties of urea derivatives with similar structures. The compound was evaluated for its activity against Mycobacterium tuberculosis, showing efficacy against drug-resistant strains. The mechanism involved inhibition of the enoyl acyl carrier protein reductase (InhA), which is crucial for mycolic acid synthesis in bacterial cell walls .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The general synthetic pathway includes:
- Formation of Thiazole Ring : Starting from thiocarbohydrazide derivatives and α-haloketones under acidic conditions.
- Urea Formation : Reaction between the thiazole derivative and isocyanates or acyl azides under reflux conditions to yield the desired urea derivative .
Case Studies
Several case studies have documented the synthesis and biological evaluation of urea derivatives similar to this compound:
- Study on Antimycobacterial Activity : Researchers synthesized multiple derivatives and tested them against Mycobacterium tuberculosis, highlighting three compounds with low cytotoxicity and high activity against drug-resistant strains .
- Anticancer Evaluation : A series of thiazole-containing ureas were assessed for their anticancer properties, revealing significant activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .
Comparison with Similar Compounds
Anticancer Activity
- However, structurally related urea derivatives in showed moderate anticancer activity (IC₅₀: 10–50 μM) against renal (A-498) and lung (NCI-H23) cancer cell lines, attributed to apoptosis induction via kinase inhibition .
- Piperazine-Linked Ureas (): Compounds with fluorophenyl groups (e.g., 11a–11o) demonstrated variable activities depending on substituent electronegativity, with trifluoromethyl groups enhancing potency due to increased lipophilicity and target affinity .
Antibacterial Activity
- FabK Inhibitors (): Pyridine-thiazole ureas with bromophenyl substituents exhibited potent inhibition of C. difficile FabK (IC₅₀: 0.10 μM), outperforming non-halogenated analogs by 5–10-fold. This suggests the target compound’s pyridine group may similarly enhance antibacterial efficacy .
Biological Activity
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications, supported by research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following outlines the general synthetic route:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.
- Introduction of the Pyridine Ring : Utilizes a nucleophilic substitution reaction with pyridine derivatives.
- Synthesis of the Thiophene Ring : Often synthesized via the Gewald reaction, which combines α-cyanoesters with elemental sulfur and ketones.
Biological Activity
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated significant inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The compound showed low minimum inhibitory concentrations (MIC), indicating potent antimicrobial properties .
- Antioxidant Properties : It has been evaluated for antioxidant activities using DPPH and hydroxyl radical scavenging assays, showcasing its potential to combat oxidative stress .
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown selective activity against certain cancer types with GI50 values indicating its effectiveness .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, impacting cellular processes.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Effectiveness (GI50/MIC) |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, C. albicans | Low MIC values |
| Antioxidant | DPPH assay | Significant scavenging ability |
| Anticancer | Various cancer cell lines | GI50 values ranging from 15 μM to 28 μM |
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the compound against several bacterial strains, reporting that it exhibited significant inhibition zones and low MIC values compared to standard antibiotics .
- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating its potential application in oxidative stress-related conditions .
- Cytotoxicity Against Cancer Cell Lines : The compound was tested on various cancer cell lines, showing selective cytotoxicity with promising results in inhibiting cell growth at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes coupling a pyridinyl-thiazole precursor with a thiophene-containing isocyanate or thiocyanate under reflux conditions. For example, thioglycolic acid and anhydrous ZnCl₂ in methanol under reflux for 15 hours can facilitate thiazolidinone ring formation, followed by urea coupling . Solvent choice (e.g., DMF, ethanol) and catalysts (e.g., triethylamine) significantly impact purity and yield. Monitoring via TLC and purification by recrystallization (ethanol/water) are recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing urea NH groups and aromatic protons in pyridine/thiophene moieties .
- FT-IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous urea-thiadiazole derivatives, confirming dihedral angles between heterocycles .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : Structurally similar urea-thiazole derivatives exhibit antibacterial activity against S. aureus and E. coli (MIC: 16–50 μM) via DNA gyrase inhibition . Anticancer activity (e.g., GI₅₀: ~16–25 μM) has been observed in analogues targeting tyrosine kinases or dihydrofolate reductase . Standard protocols include broth microdilution (antibacterial) and MTT assays (cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR studies on analogues suggest:
- Pyridine/Thiophene Substitutions : Electron-withdrawing groups (e.g., -F, -CF₃) on pyridine enhance lipophilicity and target binding .
- Urea Linker Modifications : Replacing urea with thiourea improves antibacterial potency but reduces solubility .
- Thiazole Ring Functionalization : Adding methyl/methoxy groups to thiazole increases metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like CDK7, a cancer target .
Q. How can contradictory bioactivity data (e.g., varying GI₅₀ values) be resolved in mechanistic studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Dose-Response Curves : Use ≥3 independent replicates to calculate IC₅₀/GI₅₀ with error margins .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target dependency in observed activity .
- Solubility/Permeability Testing : Assess via PAMPA or Caco-2 models, as poor solubility may artificially lower efficacy .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., CDK7) over 100-ns trajectories using GROMACS .
Q. How does the compound’s heterocyclic framework influence its interaction with biological targets?
- Methodological Answer :
- Thiazole-Pyridine Core : Acts as a rigid scaffold, positioning the urea group for hydrogen bonding with kinase ATP pockets .
- Thiophene Moiety : Enhances π-π stacking with aromatic residues (e.g., Phe80 in EGFR) .
- Urea Linker : Forms critical hydrogen bonds with catalytic residues (e.g., Asp381 in CDK7) . Crystallographic data from analogues support these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
